Lipophilicity-Driven Permeability Advantage Over Phenyl Analog
3-(1-Naphthylamino)cyclohex-2-en-1-one exhibits a computed XLogP3-AA of 3.4, which is 1.2 log units higher than the phenyl-substituted analog 3-(Phenylamino)cyclohex-2-en-1-one (XLogP3-AA = 2.2) [1]. This difference indicates significantly increased lipophilicity, which correlates with enhanced passive membrane permeability and potential blood-brain barrier penetration. In contrast, the 2-naphthyl isomer (CID 823121) has an identical XLogP3-AA of 3.4 [2], demonstrating that while both naphthyl isomers share similar overall lipophilicity, the 1-naphthyl substitution may offer distinct steric and electronic advantages in target binding.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.4 |
| Comparator Or Baseline | 3-(Phenylamino)cyclohex-2-en-1-one: 2.2; 3-(2-Naphthylamino)cyclohex-2-en-1-one: 3.4 |
| Quantified Difference | 1.2 log units higher than phenyl analog; equivalent to 2-naphthyl isomer |
| Conditions | Computed property from PubChem using XLogP3 algorithm |
Why This Matters
Higher lipophilicity can improve membrane permeability and oral bioavailability, making the naphthyl derivative a more suitable candidate for in vivo studies compared to its phenyl counterpart.
- [1] PubChem. 3-(1-Naphthylamino)cyclohex-2-en-1-one. CID 786616. National Library of Medicine. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/786616. View Source
- [2] PubChem. 3-(Naphthalen-2-ylamino)cyclohex-2-en-1-one. CID 823121. National Library of Medicine. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/823121. View Source
